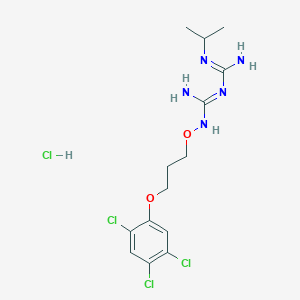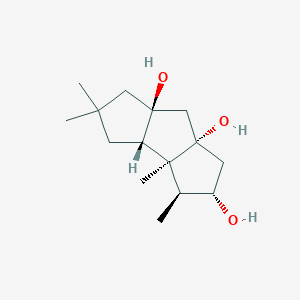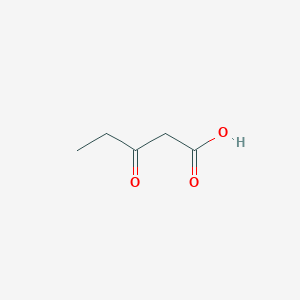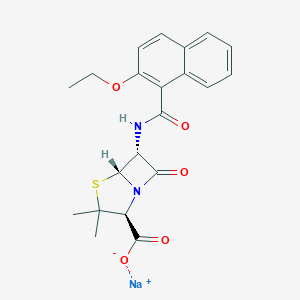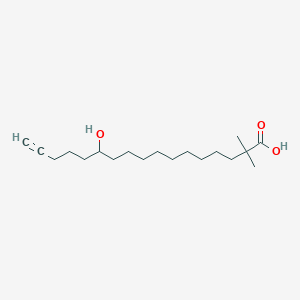
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid (DMHPA) is a fatty acid derivative that has been extensively studied for its potential applications in scientific research. DMHPA is a unique compound due to its triple bond and hydroxyl group, which give it unique chemical properties that make it useful for a variety of applications.
Mecanismo De Acción
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's mechanism of action is not yet fully understood. However, studies have shown that it can induce apoptosis in cancer cells by activating the caspase-3 pathway. 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid also appears to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Efectos Bioquímicos Y Fisiológicos
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to reduce cholesterol levels and improve insulin sensitivity. It also appears to have a protective effect on the liver, reducing the risk of liver damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid in lab experiments is its unique chemical properties. Its triple bond and hydroxyl group make it useful for a variety of applications, including the synthesis of other compounds. However, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's high cost and limited availability can be a limitation for some researchers.
Direcciones Futuras
There are several future directions for research on 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid. One area of interest is its potential as a cancer treatment. Further studies are needed to determine the optimal dosage and delivery method for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid as a cancer therapy. Additionally, research into 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases. Finally, there is potential for 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid to be used in the synthesis of other compounds, leading to the development of new drugs and materials.
Métodos De Síntesis
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can be synthesized through several methods, including the oxidation of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol and the reaction of 2,2-dimethyl-1,3-dioxolane-4,5-dimethanol with potassium hydroxide and iodine. The latter method is preferred due to its higher yield and purity.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been used in a variety of scientific research applications. One of the most promising areas of research is its potential as a cancer treatment. Studies have shown that 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid can induce apoptosis (cell death) in cancer cells, making it a potential candidate for the development of new cancer therapies. Additionally, 2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid has been shown to have anti-inflammatory and anti-bacterial properties, making it useful for the treatment of a variety of diseases.
Propiedades
Número CAS |
148019-73-2 |
|---|---|
Nombre del producto |
2,2-Dimethyl-12-hydroxy-16-heptadecynoic acid |
Fórmula molecular |
C19H34O3 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
12-hydroxy-2,2-dimethylheptadec-16-ynoic acid |
InChI |
InChI=1S/C19H34O3/c1-4-5-11-14-17(20)15-12-9-7-6-8-10-13-16-19(2,3)18(21)22/h1,17,20H,5-16H2,2-3H3,(H,21,22) |
Clave InChI |
NKCUSUZBSTZOHV-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
SMILES canónico |
CC(C)(CCCCCCCCCC(CCCC#C)O)C(=O)O |
Sinónimos |
2,2-DHHA 2,2-dimethyl-12-hydroxy-16-heptadecynoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



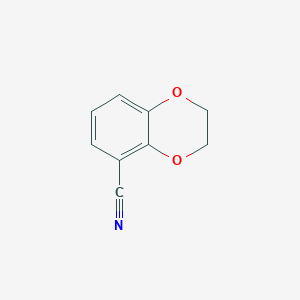
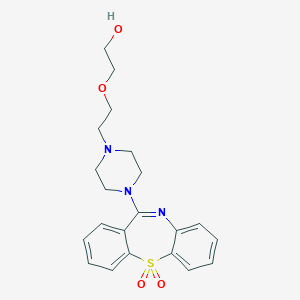
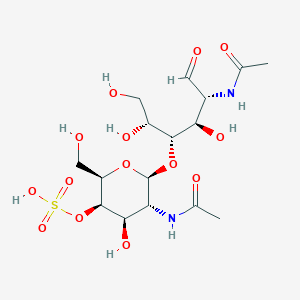
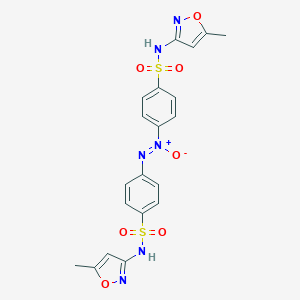
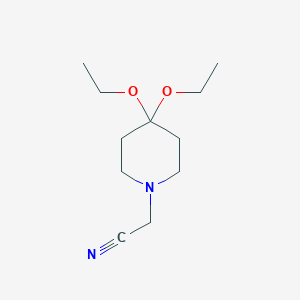
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
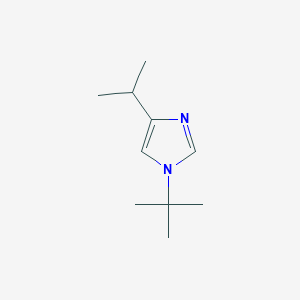
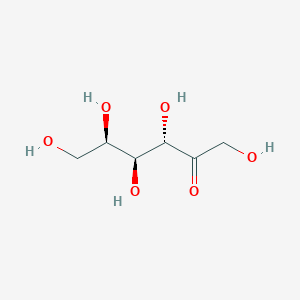
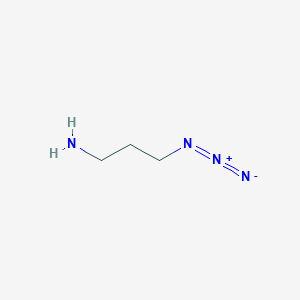
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
